molecular formula C10H13N3O2 B1210025 Guanoxan CAS No. 2165-19-7

Guanoxan

Cat. No. B1210025
CAS RN: 2165-19-7
M. Wt: 207.23 g/mol
InChI Key: HIUVKVDQFXDZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanoxan, identified as 2-guanidinomethylbenzo-1,4-dioxan, incorporates the guanethidine ring with a benzodioxan side chain, aligning its structure closely with guanethidine. This unique structural integration, particularly the incorporation of the benzodioxan ring, suggests its potential for blocking sympathetic nerve action similar to guanethidine, but with added characteristics due to the benzodioxan component, which has been recognized for its ability to block certain peripheral actions of noradrenaline and adrenaline (British Medical Journal, 1964).

Synthesis Analysis

Guanoxan has been synthesized through the resolution of (±)‐2‐Aminomethyl‐1, 4‐benzodioxan into its optically active isomers. This synthesis pathway highlights the compound's ability to engage in adrenergic neuron blockade, with both optical isomers demonstrating equivalent potency in this capacity. The synthesis process underscores the compound's pharmacological potential and the stereochemical considerations vital for its biological activity (J. Stenlake et al., 1968).

Molecular Structure Analysis

The structural and electronic properties of guanine, a core component related to guanoxan, have been extensively studied to provide insights into the molecule's geometry and electronic configurations. These studies, employing semi-empirical and ab initio molecular orbital theory calculations, offer a foundation for understanding the structural complexity and functional capabilities of guanoxan, highlighting the significance of its guanine base in defining its molecular properties and interactions (F. Erkoç & S. Erkoç, 2002).

Chemical Reactions and Properties

The chemical behavior of guanosine derivatives, closely related to guanoxan, indicates the potential for diverse reactions and properties. The synthesis of various guanosine mono- and triphosphates through 8-bromoguanosine 5'-phosphates highlights the compound's versatility and the potential for creating derivatives with tailored properties, offering a window into the chemical reactivity and functional diversity of guanoxan-related molecules (A. Collier & G. Wagner, 2006).

Physical Properties Analysis

Investigations into guanosine and its derivatives, which share structural similarities with guanoxan, have provided critical insights into their physical properties. For instance, the study of guanosine tetraphosphate, a related compound, through natural-abundance 13C nuclear magnetic resonance spectroscopy, has been pivotal in confirming its structure and understanding the physical and chemical properties of such molecules. This research contributes to a deeper understanding of guanoxan's physical characteristics by extension (L. Que et al., 1973).

Chemical Properties Analysis

The chemical properties of guanoxan can be inferred from studies on guanosine and its analogs. For example, the synthesis and characterization of guanosine 5'-O-(1-thiotriphosphate) and its diastereomers have shed light on the intricate chemical behavior of guanosine derivatives. These findings provide a valuable perspective on guanoxan's chemical properties, emphasizing the importance of specific functional groups and their role in the molecule's biological activity and interactions (B. Connolly et al., 1982).

Scientific Research Applications

Pharmacological Properties

  • Guanoxan, an adrenergic neuron-blocking agent, has been studied for its effects on blood pressure and peripheral resistance. Research has shown that it can lower blood pressure without affecting cardiac output, indicating a decrease in peripheral resistance. This was demonstrated in experiments involving cats, dogs, and rats with chronic renal hypertension (Davey & Reinert, 1965).

Comparative Studies

  • In a clinical trial comparing guanoxan and guanethidine in patients with essential hypertension, both drugs were found similar in efficacy and adverse effects. The study used a double-blind crossover technique to assess the hypotensive effects of these drugs (Ruedy & Davies, 1967).

Effects on Smooth Muscles

  • Guanoxan has been observed to induce contractions in intestinal smooth muscles. This response was not blocked by antihistamine, serotonin-blocking agents, or ganglion blocking drugs, suggesting a direct effect on smooth muscles (Bueno, de Castro & Sollero, 1968).

Impact on Mitochondrial Metabolism

  • Studies have explored the effects of guanoxan on mitochondrial metabolism, particularly in the context of adrenergic neuron-blocking drugs. It was found to inhibit oxidative phosphorylation, similar to other guanidine derivatives (Malmquist & Oates, 1968).

Chemical Structure and Action

  • Guanoxan's structure, which combines elements of guanethidine and benzodioxan, contributes to its unique properties as a sympathetic nerve action blocker. Its structure is closely related to that of guanethidine but includes the benzodioxan ring, which affects the peripheral actions of noradrenaline and adrenaline (Gaisford, 1964).

Metabolism and Excretion

  • Research on guanoxan's metabolism and excretion in humans revealed that the drug and its metabolites are primarily cleared through urine, with minor amounts found in feces. This study provided insights into the drug's biotransformation process (Jack, Stenlake & Templeton, 1972).

Sympathomimetic Effects

  • Investigations into guanoxan's sympathomimetic effects on rat smooth muscles highlighted its ability to potentiate responses to norepinephrine. This effect appeared to be mediated through alpha-receptors, as shown in experiments with rat muscle preparations (Joshi et al., 1978).

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7/h1-4,7H,5-6H2,(H4,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUVKVDQFXDZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046166
Record name Guanoxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanoxan

CAS RN

2165-19-7
Record name Guanoxan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2165-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanoxan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002165197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanoxan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13211
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Guanoxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUANOXAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V0MRL0R5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanoxan
Reactant of Route 2
Reactant of Route 2
Guanoxan
Reactant of Route 3
Guanoxan
Reactant of Route 4
Guanoxan
Reactant of Route 5
Guanoxan
Reactant of Route 6
Guanoxan

Citations

For This Compound
932
Citations
JB Stenlake, DD Breimer, GA Smail… - Journal of Pharmacy …, 1968 - academic.oup.com
… active isomers: (+)- and (-)-guanoxan have been synthesized from these. The pharmacological effects of racemic-guanoxan and of the two optical isomers have been compared on the …
Number of citations: 7 academic.oup.com
DB Jack, JB Stenlake, R Templeton - Xenobiotica, 1972 - Taylor & Francis
… It was thus possible by use of these systems to separate and identify microgram amounts of guanoxan, 7-hydroxyguanoxan, possible metabolites of guanoxan produced by degradation …
Number of citations: 15 www.tandfonline.com
P Vigne, M Lazdunski, C Frelin - European journal of pharmacology, 1989 - Elsevier
[ 3 H]Idazoxan is a labelled ligand that is frequently used to study α 2 -adrenoceptors in the central nervous system. In pig kidney membranes, [ 3 H]idazoxan labelled high-affinity …
Number of citations: 55 www.sciencedirect.com
MJ Davey, H Reinert - British Journal of Pharmacology and …, 1965 - ncbi.nlm.nih.gov
… doses of guanoxan were without effect … guanoxan did not alter the glomerular filtration rate and renal blood flow as indicated by continuous clearance measurements in dogs, guanoxan …
Number of citations: 36 www.ncbi.nlm.nih.gov
AV Danilov, VA Azimov, VI Levina… - Pharmaceutical …, 2004 - Springer
There are a number of drugs used in clinical practice whose activity is related to the ability of producing nitric oxide (NO) in the organism. These preparations are essentially the so-…
Number of citations: 1 link.springer.com
J Ruedy, RO Davies - Clinical Pharmacology & Therapeutics, 1967 - Wiley Online Library
… by guanoxan, the evidence is limited. Although after intravenous injection of guanoxan in dogs … The fact that chronic oral administration of guanoxan to hypertensive dogs produced a …
Number of citations: 13 ascpt.onlinelibrary.wiley.com
AM Monro, GWH Potter, MJ Sewell - Journal of Medicinal …, 1967 - ACS Publications
… compared with those of guanoxan. … blocking properties of a series of guanidines related to guanoxan (1, R = … concluded about the effect of a 3-methyl group on the activity of guanoxan. …
Number of citations: 12 pubs.acs.org
J Augstein, AM Monro, GWH Potter… - Journal of Medicinal …, 1968 - ACS Publications
… guanoxan (1) displayed, like guanethidine, adrenergic neurone blocking properties in the cat, but in contrast, to guanethidine, guanoxan … the heterocyclic ring of guanoxan has been …
Number of citations: 14 pubs.acs.org
SG Cotton, E Montuschi - British Medical Journal, 1967 - ncbi.nlm.nih.gov
… One of these drugs, guanoxan, we have used in an extensive clinical trial for more than … on guanoxan. Vejlsgaard remarksthat they found no evidence ofa hepatotoxic effect of guanoxan…
Number of citations: 2 www.ncbi.nlm.nih.gov
DB Jack, JB Stenlake… - Journal of Pharmacy and …, 1971 - academic.oup.com
… Despite the strong basicity of the guanidine group, guanoxan … guanoxan to be similarly hydroxylated by animal liver preparations. There was no indication of conjugation of guanoxan or …
Number of citations: 3 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.